molecular formula C13H13ClFNO5S B6663983 2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid

2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid

Cat. No.: B6663983
M. Wt: 349.76 g/mol
InChI Key: AEUGZAQNAIHPCF-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid is a synthetic organic compound that belongs to the class of acetic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.

    Formation of Dioxothiolane Ring: Cyclization reactions to form the dioxothiolane ring.

    Amidation: Coupling of the dioxothiolane derivative with an acetic acid derivative under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid
  • 2-(3-Fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid
  • 2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]propanoic acid

Uniqueness

The uniqueness of 2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO5S/c14-9-2-1-7(5-10(9)15)11(13(18)19)16-12(17)8-3-4-22(20,21)6-8/h1-2,5,8,11H,3-4,6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUGZAQNAIHPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)NC(C2=CC(=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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